molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2931627
CAS No.: 1705149-15-0
M. Wt: 289.35
InChI Key: CBLJUCOFXXAZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a methanesulfonyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction proceeds through Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and high atom economy are often applied to optimize the synthesis process, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid yields sulfone derivatives .

Mechanism of Action

The mechanism of action of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity in substitution reactions, and its 3-methylphenyl group contributes to its binding affinity with molecular targets .

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJUCOFXXAZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.